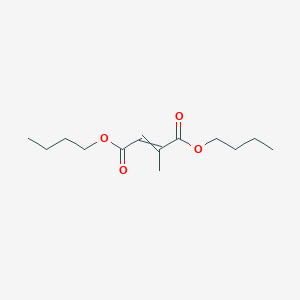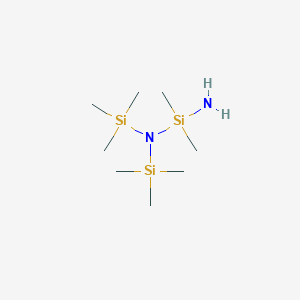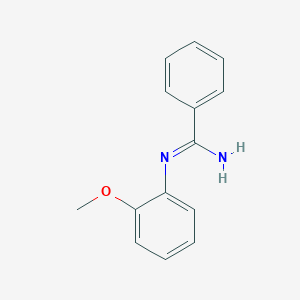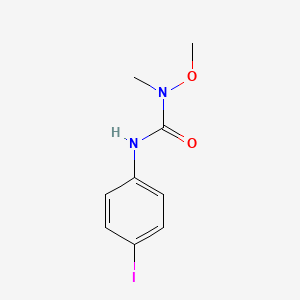![molecular formula C12H9N5S B14710659 5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine CAS No. 21308-98-5](/img/structure/B14710659.png)
5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine: is a heterocyclic compound that belongs to the class of pyrimidotriazines. These compounds are known for their diverse biological activities, including antibacterial, antitumor, anticonvulsant, anti-inflammatory, and antiviral properties . The structure of this compound consists of a pyrimidine ring fused with a triazine ring and a benzylsulfanyl group attached to the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones, followed by nitrosation with nitrous acid and intramolecular cyclization . Another method involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of dimethylformamide (DMF) or by refluxing the hydrazinyluracil with DMF-DMA directly .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: De-benzylated pyrimido[5,4-e][1,2,4]triazine.
Substitution: Various substituted pyrimido[5,4-e][1,2,4]triazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine is used as a building block in the synthesis of other heterocyclic compounds with potential biological activities .
Biology: The compound has been studied for its cytotoxic activity against human lung carcinoma (A549) cell lines, showing promising anticancer properties .
Medicine: Due to its antitumor activity, this compound is being explored as a potential therapeutic agent for cancer treatment .
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine involves its interaction with cellular targets, leading to cytotoxic effects. The compound induces DNA damage in cancer cells, which triggers apoptosis (programmed cell death) . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with DNA replication and repair processes.
Comparación Con Compuestos Similares
Pyrimido[5,4-e][1,2,4]triazine: The parent compound without the benzylsulfanyl group.
Pyrimido[4,5-e][1,2,4]triazine-6,8-diones: Known for their antiviral, antimicrobial, anti-inflammatory, and analgesic properties.
Uniqueness: 5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine is unique due to the presence of the benzylsulfanyl group, which enhances its biological activity and provides additional sites for chemical modification. This makes it a valuable compound for developing new therapeutic agents and materials.
Propiedades
Número CAS |
21308-98-5 |
|---|---|
Fórmula molecular |
C12H9N5S |
Peso molecular |
255.30 g/mol |
Nombre IUPAC |
5-benzylsulfanylpyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C12H9N5S/c1-2-4-9(5-3-1)6-18-12-10-11(14-7-15-12)17-16-8-13-10/h1-5,7-8H,6H2 |
Clave InChI |
SQUPLDREBOVBBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)
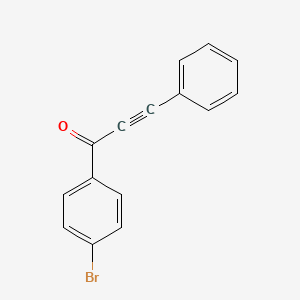
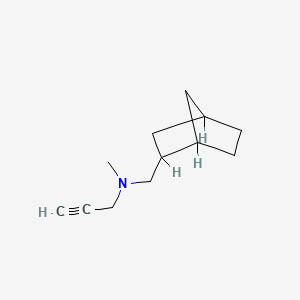

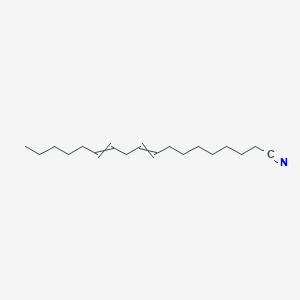
![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)


![2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2-methyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14710616.png)
